N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(2,4-DIMETHYLPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE
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Overview
Description
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(2,4-DIMETHYLPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(2,4-DIMETHYLPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core phthalazine structure, followed by the introduction of the sulfonamide group and the attachment of the ethyl and phenyl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(2,4-DIMETHYLPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, allowing for the modification of the aromatic rings and other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(2,4-DIMETHYLPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties can be exploited in the design of advanced materials, such as polymers and nanomaterials.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(2,4-DIMETHYLPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-{4-[(2,4-DIMETHYLPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE
- **N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(2,4-DIMETHYLPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research.
Properties
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-5-[4-(2,4-dimethylanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N4O4S/c1-6-42-31-17-14-26(21-32(31)43-7-2)18-19-36-44(40,41)33-22-27(15-13-24(33)4)34-28-10-8-9-11-29(28)35(39-38-34)37-30-16-12-23(3)20-25(30)5/h8-17,20-22,36H,6-7,18-19H2,1-5H3,(H,37,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVBCNGZNYDBAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C3=NN=C(C4=CC=CC=C43)NC5=C(C=C(C=C5)C)C)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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